3-(2-phenylethoxy)benzamide

Vue d'ensemble

Description

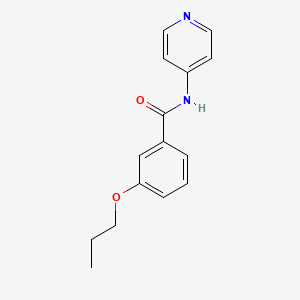

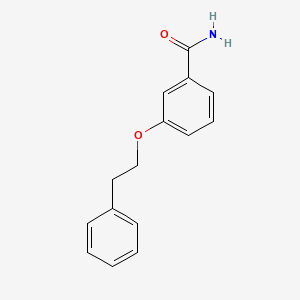

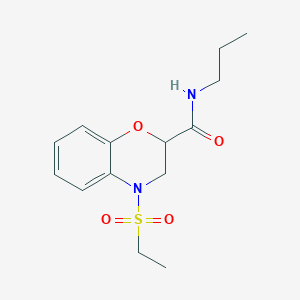

“3-(2-phenylethoxy)benzamide” is a chemical compound with the molecular formula C15H15NO2 . It is a derivative of benzamide , which is an organic compound with the chemical formula of C7H7NO .

Synthesis Analysis

The synthesis of benzamide compounds, such as “3-(2-phenylethoxy)benzamide”, typically starts from benzoic acid or its derivatives and amine derivatives . The reaction is performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of “3-(2-phenylethoxy)benzamide” can be analyzed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR . These methods provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis

Benzamide compounds, including “3-(2-phenylethoxy)benzamide”, can undergo various chemical reactions. For instance, they can participate in nucleophilic aromatic substitution reactions . The conditions necessary for an aryl halide to undergo such a reaction include the presence of a strong nucleophile and a suitable solvent .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-phenylethoxy)benzamide” can be determined using various methods. These properties include color, density, hardness, melting point, boiling point, and solubility .Applications De Recherche Scientifique

- Benzamides, including 3-(2-phenylethoxy)benzamide, exhibit antioxidant activity. Researchers have investigated their ability to scavenge free radicals and chelate metal ions. These properties make them potentially useful in preventing oxidative stress-related diseases .

- In vitro studies have evaluated the antibacterial effects of benzamides against both gram-positive and gram-negative bacteria. Researchers compared their activity to standard antibiotics. The results suggest that some synthesized benzamide compounds may be effective against bacterial pathogens .

- Benzamides serve as building blocks for drug development. Their structural versatility allows modification to target specific biological pathways. Researchers explore their potential as anti-tumor, anti-microbial, and anti-inflammatory agents .

- Beyond medicine, benzamides find applications in various industrial sectors. These include plastics, rubber, paper, and agriculture. Their chemical properties contribute to material synthesis and processing .

- Benzimidazole derivatives, which share structural similarities with benzamides, have been studied for their anti-proliferative effects. Researchers tested them against cancer cell lines, including A549, A498, HeLa, A375, and HepG2. This research sheds light on their potential in cancer therapy .

- Researchers have developed eco-friendly methods for synthesizing benzamides. Ultrasonic irradiation and recoverable catalysts have been employed to enhance yields and reduce reaction times. These green approaches contribute to sustainable chemical processes .

Antioxidant Properties

Antibacterial Activity

Drug Discovery

Industrial Applications

Anti-Proliferative Activity

Green Synthesis

Safety and Hazards

Mécanisme D'action

Target of Action

Benzamide derivatives have been widely used in medical, industrial, biological, and potential drug industries . They have shown a wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic .

Mode of Action

It’s known that benzimidazole derivatives, which are structurally similar to benzamides, have been intensively studied for their anticancer properties . The bioactivities of these compounds can be further improved by changing their functional groups on the core structure .

Biochemical Pathways

Benzimidazole derivatives have been shown to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Pharmacokinetics

The bioaccumulation estimates from log kow (bcfwin v217) for a structurally similar compound, 3-Bromo-N-(3-methylphenyl)-4-(2-phenylethoxy)benzamide, suggest that it has a high bioaccumulation potential .

Result of Action

Benzimidazole derivatives have been shown to have significant anticancer activity against various cancer cell lines .

Action Environment

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents .

Propriétés

IUPAC Name |

3-(2-phenylethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c16-15(17)13-7-4-8-14(11-13)18-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H2,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNENNHJQTVYVRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Phenylethoxy)benzamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(allylthio)-6,6-dimethyl-3-(2-methyl-2-propen-1-yl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4537843.png)

![N-cycloheptyl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4537851.png)

![2-{[({5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzamide](/img/structure/B4537874.png)

![N-2-biphenylyl-2-{[4-phenyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4537880.png)

![6-benzyl-3-(4-chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4537888.png)

![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4537890.png)

![2-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)acetamide](/img/structure/B4537903.png)

![2-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4537925.png)

![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B4537932.png)

![[3-amino-6-cyclopropyl-4-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B4537933.png)